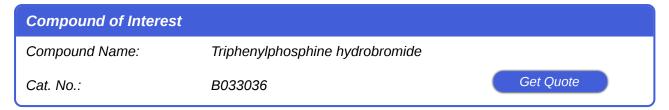


Spectroscopic Analysis of Triphenylphosphine Hydrobromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **triphenylphosphine hydrobromide** (PPh₃·HBr). The information presented herein is intended to serve as a comprehensive resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy for **triphenylphosphine hydrobromide**.

¹H and ¹³C NMR Data

NMR data was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Triphenylphosphine Hydrobromide** in DMSO-d₆



Nucleus	Chemical Shift (δ, ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment
¹ H	7.53 - 7.59	Multiplet	6H, Aromatic
7.60 - 7.67	Multiplet	9H, Aromatic	
10.60	Broad Singlet	1H, P-H	
13 C	128.77	Doublet, J = 11.4 Hz	Aromatic
131.48	Doublet, J = 9.6 Hz	Aromatic	
132.05	Doublet, J = 1.9 Hz	Aromatic	_
132.70	Doublet, J = 102 Hz	Aromatic (ipso- carbon)	-

³¹P NMR Data

The ³¹P NMR spectrum of phosphonium salts is characterized by a single resonance. For **triphenylphosphine hydrobromide**, the chemical shift is expected to be in the range of +20 to +25 ppm, referenced to 85% H₃PO₄. This is consistent with values reported for closely related protonated triarylphosphines and other triphenylphosphonium species.

Table 2: Expected ³¹P NMR Chemical Shift

Nucleus	Expected Chemical Shift (δ, ppm)	Reference
31P	~ +24 ppm	85% H ₃ PO ₄

Infrared (IR) Spectroscopy Data

The IR spectrum is typically acquired using the Potassium Bromide (KBr) pellet method.[2] Key absorptions are expected for the P-H, P-C, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for Triphenylphosphine Hydrobromide



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2400	Medium, Broad	P-H Stretch
~1580, 1480, 1435	Strong	Aromatic C=C Ring Stretch
~1100	Strong	P-Phenyl (P-C) Stretch
~750, ~690	Strong	Aromatic C-H Out-of-Plane Bend

Experimental Protocols

Detailed methodologies for the synthesis of the compound and its spectroscopic analysis are provided below.

Synthesis of Triphenylphosphine Hydrobromide[1]

- Add triphenylphosphine (1.05 g, 4 mmol) to 1,4-dioxane (8 mL) in a round-bottom flask with a magnetic stirrer.
- While stirring at room temperature, add 48% aqueous hydrobromic acid (1 mL, ~8.8 mmol) dropwise over one minute.
- Heat the reaction mixture to 70 °C and maintain stirring for 12 hours.
- After cooling, remove the solvent and excess acid in vacuo using a rotary evaporator.
- Wash the resulting solid residue with diethyl ether.
- Dry the precipitate in vacuo at 40 °C for 12 hours to yield triphenylphosphine hydrobromide as a white solid.

NMR Sample Preparation

- Weigh approximately 10-20 mg of the solid triphenylphosphine hydrobromide sample.[1]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).



- To ensure a homogenous solution free of particulate matter, filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.
- Ensure the sample height in the tube is adequate for the spectrometer's coil, typically around 4-5 cm.
- Cap the NMR tube securely before analysis.

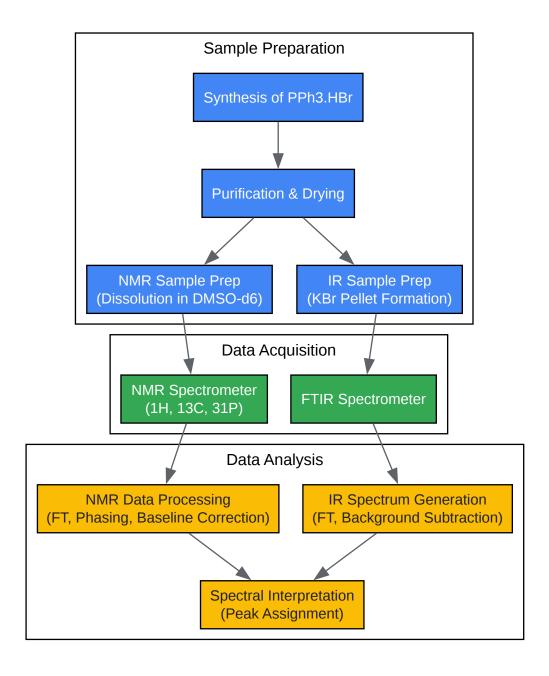
FTIR Sample Preparation (KBr Pellet Method)[3]

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can interfere with the spectrum.
- In an agate mortar, grind 1-2 mg of the **triphenylphosphine hydrobromide** sample into a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.[3]
- Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.
- Transfer a small amount of the mixture into a pellet-forming die.
- Place the die under a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet. Using a vacuum die can help remove trapped air and improve pellet clarity.
- Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the structural basis for the observed spectroscopic signals.

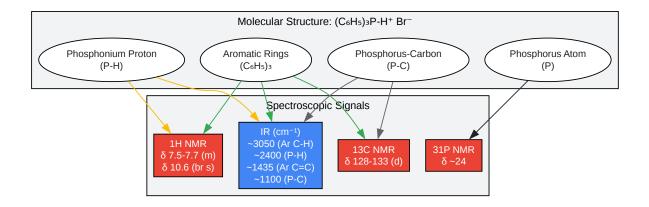




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Caption: General workflow for spectroscopic analysis.





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Caption: Correlation of structure to spectroscopic signals.

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